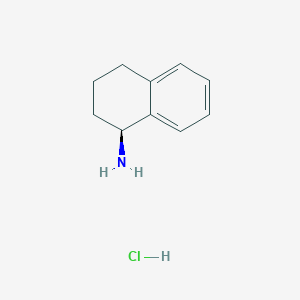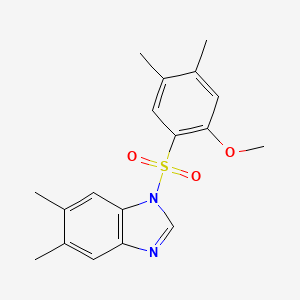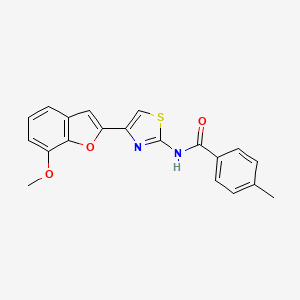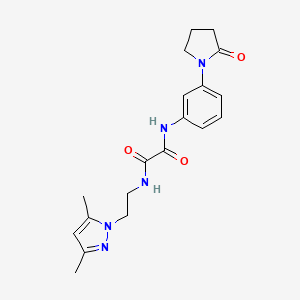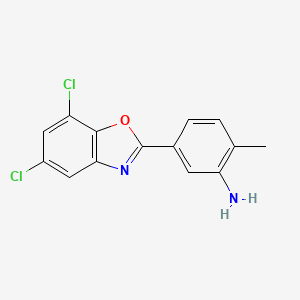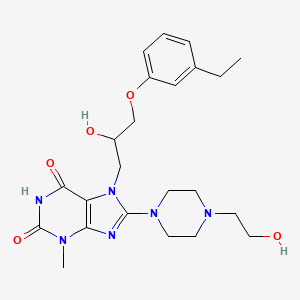
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a complex organic molecule that appears to be a derivative of purine, which is a fundamental component of nucleic acids. It contains a piperazine moiety, which is a common feature in pharmaceuticals, and various functional groups that suggest potential biological activity.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, the synthesis of piperazine-2,5-diones has been achieved through Dieckmann cyclization, which involves the intramolecular condensation of diesters . Additionally, purine-piperazine derivatives have been synthesized using advanced intermediates coupled with carboxylic acid chloride derivatives or isocyanate partners . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is often characterized by a planar fused ring system, as seen in the related compound 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline . The piperazine ring typically adopts a chair conformation, and the overall geometry of the molecule can influence its biological activity.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including hydrogen bonding and interactions with biological targets. For example, piperazine-2,5-diones have been shown to form hydrogen-bonding networks in their crystalline forms . The presence of functional groups such as hydroxyethyl and ethylphenoxy in the compound suggests potential reactivity and interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine and purine derivatives can be influenced by their molecular structure. For example, the presence of substituents can affect the solubility, crystallinity, and thermal properties of the compounds . The compound's ability to form hydrogen bonds and its conformational flexibility may also impact its physical properties and its interaction with biological systems.
Applications De Recherche Scientifique
Synthesis and Cardiovascular Activity
Research has focused on synthesizing derivatives of related purine dione compounds and evaluating their cardiovascular activities, including antiarrhythmic and hypotensive effects. Compounds with certain substituents have shown promising prophylactic antiarrhythmic activity and hypotensive activity, suggesting potential applications in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Theophylline or theobromine derivatives, which share a structural motif with the compound of interest, have been evaluated for antihistaminic activity. Some of these derivatives displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential applications in treating allergic reactions (Pascal et al., 1985).
Anti-Mycobacterial Activity
Purine linked piperazine derivatives have been synthesized to target Mycobacterium tuberculosis. These compounds aim to disrupt peptidoglycan biosynthesis, exerting antiproliferative effects. Some analogues demonstrated promising activity against M. tuberculosis, suggesting potential applications in tuberculosis treatment (Konduri et al., 2020).
Antidepressant and Anxiolytic Properties
A new series of purine-2,6-dione derivatives with substitutions at the 7 or 8 positions has been evaluated for potential psychotropic activities by targeting serotonin receptors. Selected derivatives showed antidepressant-like and anxiolytic-like activities in animal models, indicating their potential use in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Luminescent Properties and Photo-Induced Electron Transfer
Studies on naphthalimide derivatives with piperazine substituents, which are structurally related to the compound , have investigated their luminescent properties and potential as pH probes due to their fluorescence response to changes in pH. This suggests possible applications in sensing and imaging technologies (Gan et al., 2003).
Propriétés
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5/c1-3-16-5-4-6-18(13-16)34-15-17(31)14-29-19-20(26(2)23(33)25-21(19)32)24-22(29)28-9-7-27(8-10-28)11-12-30/h4-6,13,17,30-31H,3,7-12,14-15H2,1-2H3,(H,25,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWUQQBZIQEUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CCO)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)
![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)
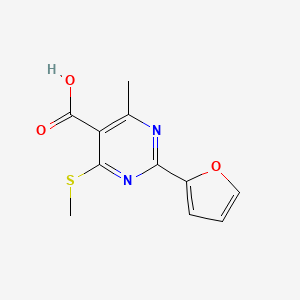

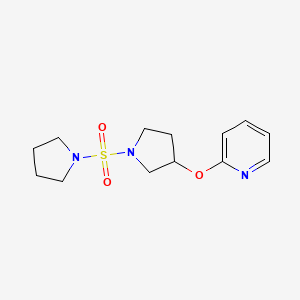
![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2535014.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2535016.png)
